

Spectroscopic Profile of Methyl 2-chloro-6-methoxyisonicotinate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-chloro-6-methoxyisonicotinate*

Cat. No.: *B079502*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-chloro-6-methoxyisonicotinate**. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also included to facilitate laboratory work.

Chemical Structure and Properties

IUPAC Name: **Methyl 2-chloro-6-methoxyisonicotinate** Molecular Formula: $C_8H_8ClNO_3$

Molecular Weight: 201.61 g/mol CAS Number: 42521-10-8

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The available data for **Methyl 2-chloro-6-methoxyisonicotinate** is summarized below.

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI)	Predicted
Mass Analyzer	Quadrupole	Predicted
[M+H] ⁺ (m/z)	202.02655	

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and IR spectra for **Methyl 2-chloro-6-methoxyisonicotinate**. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule, including the substituted pyridine ring, the methyl ester, and the methoxy group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.3 - 7.5	s	1H	H-5 (Pyridine ring)
~6.8 - 7.0	s	1H	H-3 (Pyridine ring)
~3.9 - 4.1	s	3H	OCH ₃ (Methoxy)
~3.8 - 4.0	s	3H	OCH ₃ (Ester)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~164 - 166	C=O (Ester)
~160 - 162	C-6 (C-OCH ₃)
~150 - 152	C-2 (C-Cl)
~145 - 147	C-4 (C-COOCH ₃)
~110 - 112	C-5
~105 - 107	C-3
~53 - 55	OCH ₃ (Methoxy)
~52 - 54	OCH ₃ (Ester)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2990-2850	Medium	Aliphatic C-H Stretch (CH ₃)
1735-1720	Strong	C=O Stretch (Ester)
1600-1580	Medium-Strong	C=C/C=N Ring Stretch (Pyridine)
1480-1440	Medium	C=C/C=N Ring Stretch (Pyridine)
1300-1250	Strong	Asymmetric C-O-C Stretch (Ester & Methoxy)
1150-1050	Strong	Symmetric C-O-C Stretch (Ester & Methoxy)
850-750	Strong	C-Cl Stretch

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

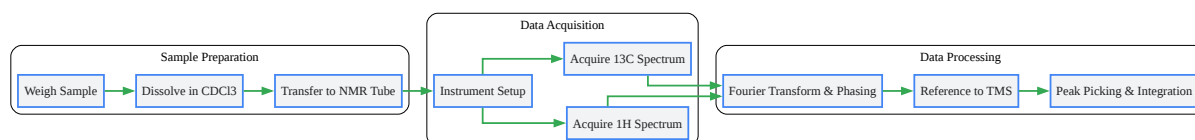
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Methyl 2-chloro-6-methoxyisonicotinate**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the instrument to the CDCl_3 lock signal.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the residual CDCl_3 signal in the ^{13}C spectrum.
 - Integrate the peaks in the ^1H spectrum and pick peaks for both ^1H and ^{13}C spectra.



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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Spectrum:

- Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **Methyl 2-chloro-6-methoxyisonicotinate** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - Perform an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.
 - Identify and label the characteristic absorption bands.



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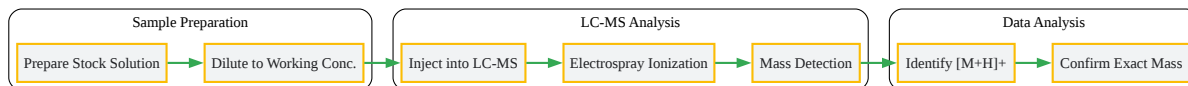
Caption: Workflow for FT-IR Spectroscopic Analysis (ATR).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Methodology (LC-MS with ESI):

- Sample Preparation:
 - Prepare a stock solution of **Methyl 2-chloro-6-methoxyisonicotinate** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- Instrumentation:
 - Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
- LC Conditions (for sample introduction):
 - A short C18 column can be used for sample introduction and desalting.
 - A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) is typically sufficient.
- MS Conditions:
 - Operate the ESI source in positive ion mode.
 - Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the protonated molecule $[M+H]^+$.
 - Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[M+H]^+$.
 - Determine the exact mass and compare it with the theoretical mass to confirm the elemental composition (if using a high-resolution mass spectrometer).



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Caption: Workflow for LC-MS Analysis.

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